molecular formula C22H22F3N5O6 B11083850 [2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

[2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B11083850
M. Wt: 509.4 g/mol
InChI Key: BOAKVQQGHGRPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a complex organic compound characterized by the presence of morpholine, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

[2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and product distribution .

Major Products Formed

The major products formed from these reactions include amines, nitroso derivatives, and substituted aromatic compounds. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Chemistry

In chemistry, [2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical pathways and molecular interactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of [2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-2-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]imino}methyl)phenol
  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
  • 2-(4′-Morpholin-4″-yl-5H-chromeno-[2,3-d]pyrimidin-2′-yl)phenol

Uniqueness

Compared to similar compounds, [2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone stands out due to its unique combination of functional groups.

Properties

Molecular Formula

C22H22F3N5O6

Molecular Weight

509.4 g/mol

IUPAC Name

(2-morpholin-4-yl-5-nitrophenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H22F3N5O6/c23-22(24,25)15-1-3-19(20(13-15)30(34)35)26-5-7-28(8-6-26)21(31)17-14-16(29(32)33)2-4-18(17)27-9-11-36-12-10-27/h1-4,13-14H,5-12H2

InChI Key

BOAKVQQGHGRPEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.